molecular formula C19H15N5O2S B3014655 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1798513-08-2

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3014655
CAS No.: 1798513-08-2
M. Wt: 377.42
InChI Key: RMUTUQVGUMPGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a furan ring, an imidazole ring, a pyrazole ring, a benzothiazole ring, and a carboxamide group . The compound’s exact properties and applications are not widely documented in the literature, but similar compounds have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzothiazole ring could be formed through the reaction of an appropriate amine with a sulfur source . The furan ring could be introduced through a reaction with a furan derivative . The imidazo[1,2-b]pyrazole ring could be formed through a cyclization reaction . Finally, the carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and imidazo[1,2-b]pyrazole rings are aromatic and planar, which could contribute to the compound’s stability and reactivity . The furan ring is also aromatic but less stable due to the presence of oxygen . The carboxamide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups and rings. The benzothiazole and imidazo[1,2-b]pyrazole rings could undergo electrophilic substitution reactions . The furan ring could undergo oxidation reactions . The carboxamide group could participate in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and rigidity . The carboxamide group could affect its solubility in different solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds with a backbone similar to the chemical have been synthesized and evaluated for their biological activities. These activities include antimicrobial and anticancer properties. For instance, certain pyridine and thioamide derivatives, which are structurally related, have shown high cytotoxicity against MCF-7 cell lines, a type of breast cancer cell line (Zaki, Al-Gendey, & Abdelhamid, 2018).

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally related to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide have been a subject of study. For example, the reaction of naphthalen-1-amine with furan-2-carbonyl chloride has led to the synthesis of related compounds (Aleksandrov & El’chaninov, 2017).

Prooxidant and Antioxidant Processes

Thiazole derivatives, which are closely related to the compound , have been studied for their effects on pro- and antioxidant processes in liver homogenates of healthy and tumor-bearing mice. This research is crucial in understanding the potential antineoplastic properties of such compounds and their effects on normal tissues (Shalai et al., 2021).

Synthesis and Antimicrobial Activity

New series of pyrazole and imidazole derivatives, which share structural features with the compound in focus, have been synthesized and screened for antimicrobial activity. Such studies contribute to the development of potential new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Cytotoxic Activity and Antitumor Agents

Compounds similar in structure to this compound have been synthesized and evaluated for cytotoxic activity. For instance, heterocycle-substituted phthalimide derivatives have shown cytotoxic activity against various human cancer cell lines, highlighting their potential as antitumor agents (Yang et al., 2010).

Future Directions

The compound “N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide” and its derivatives could be further studied for their potential biological activities . For example, they could be evaluated for their antimicrobial activity, their ability to inhibit α-synuclein aggregation, or other biological effects. The synthesis and properties of the compound could also be optimized to improve its potential applications.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. It is known that imidazole derivatives, which this compound contains, have a broad range of biological properties and bind with high affinity to multiple receptors .

Mode of Action

It is known that imidazole derivatives can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. It is known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. It is known that imidazole derivatives are highly soluble in water and other polar solvents, which can help to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. It is known that imidazole derivatives can have a wide range of effects due to their broad-spectrum biological activities .

Action Environment

The influence of environmental factors on this compound’s action, efficacy, and stability is currently unknown. It is known that the efficacy of imidazole derivatives can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-18(19-21-13-4-1-2-6-16(13)27-19)20-7-8-23-9-10-24-17(23)12-14(22-24)15-5-3-11-26-15/h1-6,9-12H,7-8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUTUQVGUMPGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.